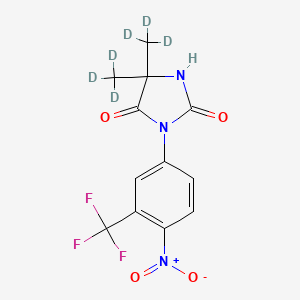

Nilutamide-d6

Übersicht

Beschreibung

Nilutamide-d6 is a deuterium-labeled derivative of Nilutamide, a nonsteroidal antiandrogen primarily used in the treatment of metastatic prostate cancer. The deuterium labeling is significant for bioanalytical studies, as it allows for the precise quantification and analysis of the compound in biological samples .

Wirkmechanismus

Target of Action

Nilutamide-d6, like its parent compound Nilutamide, is a nonsteroidal anti-androgen . Its primary target is the androgen receptor . Androgen receptors are proteins that bind to androgens, which are hormones that play a key role in male biological functions. These receptors are particularly important in the growth and development of both normal and malignant prostatic tissue .

Mode of Action

This compound competes with androgens for the binding of androgen receptors . This competition results in this compound blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . By doing so, it inhibits the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By blocking the action of androgens, this compound disrupts the normal functioning of this pathway, which is crucial for the growth and survival of prostate cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Nilutamide. Nilutamide is known to have good bioavailability . It is metabolized in the liver via CYP2C19 and flavin-containing monooxygenase . The drug has a mean elimination half-life of approximately 56 hours . About 62% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the growth of prostate cancer cells . By blocking the action of androgens, this compound can slow the progression of prostate cancer and extend life in men with the disease .

Biochemische Analyse

Biochemical Properties

Nilutamide-d6, like Nilutamide, has a strong affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .

Cellular Effects

This compound, through its action on androgen receptors, influences various cellular processes. It blocks the action of androgens, which are known to stimulate the growth of normal and malignant prostatic tissue . This blockage can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with androgen receptors. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body . This can slow the progression of prostate cancer and extend life in men with the disease .

Temporal Effects in Laboratory Settings

Nilutamide, the non-deuterated form, has been associated with interstitial pneumonitis, which generally occurred within the first 3 months of therapy and resolved following discontinuance of the drug .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Nilutamide. Nilutamide is extensively metabolized in the liver and lungs by CYP isoenzymes .

Transport and Distribution

Nilutamide is known to be moderately bound to plasma proteins and minimally bound to erythrocytes .

Subcellular Localization

Given its mechanism of action, it is likely that this compound, like Nilutamide, is localized to the cytoplasm where it can interact with androgen receptors .

Vorbereitungsmethoden

Die Synthese von Nilutamid-d6 beinhaltet die Einarbeitung von Deuterium in das Nilutamid-Molekül. Eine gängige Methode ist die Bucherer-Bergs-Hydantoinsynthese, gefolgt von einer oxidativen N-Arylierung mit 4-Iod-1-Nitro-2-(Trifluormethyl)benzol . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Dimethylsulfoxid als Lösungsmittel und Kaliumiodid als Katalysator . Das Rohprodukt wird dann durch Umkristallisation gereinigt.

Analyse Chemischer Reaktionen

Nilutamid-d6 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Gängige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Natriumhydroxid.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Nitroderivaten führen, während Reduktion Aminderivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Nilutamid-d6 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen umfassend eingesetzt:

Biologie: Die Verbindung wird verwendet, um die Stoffwechselwege und die Pharmakokinetik von Nilutamid in biologischen Systemen zu untersuchen.

Industrie: Es wird in der pharmazeutischen Industrie für Qualitätskontrollen und Arzneimittelentwicklungsprozesse eingesetzt.

5. Wirkmechanismus

Nilutamid-d6 wirkt, wie Nilutamid, als Antagonist des Androgenrezeptors. Es konkurriert mit Androgenen um die Bindung an die Androgenrezeptoren, wodurch die Wirkung von Androgenen aus Nebennieren- und Hodenherkunft blockiert wird. Diese Hemmung verhindert die Wachstumsförderung in normalen und malignen Prostatagewebe .

Vergleich Mit ähnlichen Verbindungen

Nilutamid-d6 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und präzise analytische Studien ermöglicht. Ähnliche Verbindungen umfassen:

Nilutamid: Die nicht-deuterierte Form, die hauptsächlich zur Behandlung von Prostatakrebs eingesetzt wird.

Bicalutamid: Ein weiteres nicht-steroidales Antiandrogen mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Enzalutamid: Ein neueres Antiandrogen mit verbesserten Wirksamkeits- und Sicherheitsprofilen im Vergleich zu Nilutamid.

Nilutamid-d6 zeichnet sich durch seine Anwendung in detaillierten bioanalytischen Studien aus und liefert Erkenntnisse, die für die Arzneimittelentwicklung und die therapeutische Überwachung entscheidend sind.

Eigenschaften

IUPAC Name |

3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXYUMMDTVBTOU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676068 | |

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189477-66-4 | |

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing deuterium-labeled compounds like Nilutamide-d6 in pharmaceutical research?

A1: Stable, non-radioactive isotope-labeled compounds like this compound are increasingly important in drug discovery and bioanalytical research []. These compounds, acting as internal standards, enable researchers to study the pharmacokinetic properties of their unlabeled counterparts with higher accuracy and sensitivity. Modern bioanalytical techniques leverage these labeled compounds to trace the presence and transformation of drugs within biological samples, yielding critical information about drug metabolism and distribution. This data is essential for making informed decisions during the drug development process.

Q2: What challenges did the researchers face in synthesizing deuterium-labeled [2H6]-Nilutamide, and how did they overcome them?

A2: The synthesis of [2H6]-Nilutamide presented some challenges due to potential hydrogen-deuterium (H/D) exchange during the Bucherer-Bergs hydantoin synthesis, a crucial step in creating the molecule []. The researchers carefully investigated the reaction mechanism and identified the source of the potential H/D exchange. This understanding allowed them to optimize reaction conditions and successfully synthesize [2H6]-Nilutamide and its precursor, [2H6]-dimethylhydantoin, with the high isotopic purity required for their use as internal standards in bioanalytical studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

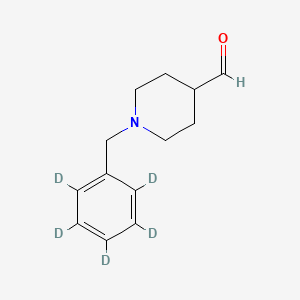

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

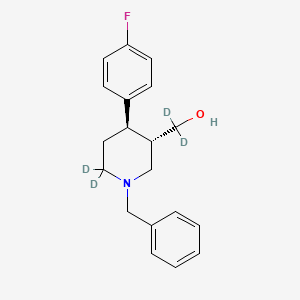

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

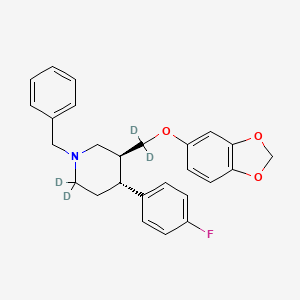

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

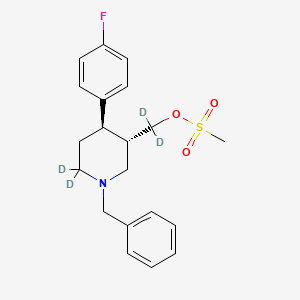

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)